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molecular formula C14H26O3 B1654894 2-[(4S)-2,2-Dimethyl-1,3-dioxan-4-YL]-2-methylheptan-3-one CAS No. 288386-61-8

2-[(4S)-2,2-Dimethyl-1,3-dioxan-4-YL]-2-methylheptan-3-one

Cat. No. B1654894
M. Wt: 242.35
InChI Key: ADQVHPMMGAMGFP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCCC(=O)C(C)(C)C1CCOC(C)(C)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCC(=O)C(C)(C)C1CCOC(C)(C)O1

Identifiers

REACTION_SMILES
[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH3:1][C:2]([CH3:3])([C:4]([CH2:5][CH2:6][CH:7]=[CH2:8])=[O:9])[CH:10]1[O:11][C:12]([CH3:16])([CH3:17])[O:13][CH2:14][CH2:15]1>>[CH3:1][C:2]([CH3:3])([C:4]([CH2:5][CH2:6][CH2:7][CH3:8])=[O:9])[CH:10]1[O:11][C:12]([CH3:16])([CH3:17])[O:13][CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
C=CCCC(=O)C(C)(C)C1CCOC(C)(C)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=CCCC(=O)C(C)(C)C1CCOC(C)(C)O1

Outcomes

Product
Name
CCCCC(=O)C(C)(C)C1CCOC(C)(C)O1
Type
product
Smiles
CCCCC(=O)C(C)(C)C1CCOC(C)(C)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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